molecular formula C10H7NO B1337463 Isoquinoline-4-carbaldehyde CAS No. 22960-16-3

Isoquinoline-4-carbaldehyde

Cat. No. B1337463
CAS RN: 22960-16-3
M. Wt: 157.17 g/mol
InChI Key: RNQQJLYJLDQGGL-UHFFFAOYSA-N
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Description

Isoquinoline-4-carbaldehyde is a chemical compound that is part of the isoquinoline family, which are heterocyclic aromatic organic compounds. This compound, in particular, features a formyl group attached to the fourth position of the isoquinoline ring system. The interest in isoquinoline-4-carbaldehyde derivatives stems from their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of isoquinoline-4-carbaldehyde derivatives can be achieved through various methods. One approach involves the chemoselective oxidation of 4-methylquinolines using hypervalent iodine(III) reagents, which provides a metal-free and mild reaction condition, yielding the desired product with good functional group tolerance and high chemoselectivity . Another method includes a tandem reaction catalyzed by silver(I) and copper(I) using 2-alkynylbenzaldoximes with aldehydes or alcohols, leading to 4-carboxylated isoquinolines with the formation of C-N and C-O bonds in a one-pot procedure .

Molecular Structure Analysis

The molecular structure of isoquinoline-4-carbaldehyde derivatives can be complex, with the potential to form various coordination compounds. For instance, heteronuclear and homonuclear Ni(II) complexes have been constructed using related ligands, such as 8-hydroxyquinoline-2-carbaldehyde oxime, which can chelate multiple metal ions and exhibit different assembly behaviors in solution .

Chemical Reactions Analysis

Isoquinoline-4-carbaldehyde can undergo further chemical transformations to produce a range of compounds. For example, the synthesis of 3-amino-isoquinoline-4-carbaldehyde and its subsequent ring annulations through Friedlander synthesis can yield new tetra- and penta-cyclic systems . Additionally, isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized from related aldehydes and evaluated for antineoplastic activity, demonstrating the versatility of isoquinoline aldehydes in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline-4-carbaldehyde derivatives are influenced by their molecular structure and substituents. These properties are crucial for their reactivity and potential applications. For instance, the synthesis of β- and γ-carbolines from 2(or 3)-ethynylindole-3(or 2)-carbaldehydes showcases the reactivity of isoquinoline-type carbolines and their N-oxides, which are important for their pharmacological properties . Moreover, the review of 2-chloroquinoline-3-carbaldehyde and related analogs emphasizes the significance of the quinoline ring system and its derivatives in the development of new fused or binary heterocyclic systems with potential biological applications . Lastly, the synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde demonstrates a practical route with high yield, suitable for industrial production, highlighting the importance of efficient synthesis methods for these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Recent research has demonstrated various synthetic routes and chemical reactions involving isoquinoline derivatives, underscoring their versatility in organic synthesis:

  • Isoquinoline derivatives have been synthesized via palladium-catalyzed reactions, showcasing efficient pathways to construct complex heterocyclic structures (Cho & Patel, 2006).
  • Redox-neutral annulations involving isoquinoline derivatives indicate dual C–H bond functionalization, emphasizing the role of acetic acid as a co-solvent and promoter in these transformations (Zhu & Seidel, 2017).
  • Extended synthetic procedures for polycyclic azaarenes highlight the utility of isoquinoline derivatives in creating complex polycyclic structures, contributing to the field of synthetic and medicinal chemistry (Hewlins & Salter, 2007).

Catalysis and Reaction Mechanisms

Isoquinoline derivatives play a critical role in catalysis and novel reaction mechanisms:

  • Silver(I)–rhodium(I) cooperative catalysis has been utilized in reactions involving isoquinoline derivatives, showcasing innovative approaches to heterocyclic chemistry (Liu et al., 2013).
  • The utilization of isoquinoline derivatives in Lewis acid-catalyzed C(sp3)–C(sp3) bond-forming cyclization reactions for the synthesis of tetrahydroprotoberberine derivatives illustrates their significance in developing new synthetic methodologies (Li et al., 2017).

Advanced Materials and Nanotechnology

The application of isoquinoline derivatives extends into the field of materials science and nanotechnology:

  • Novel synthetic routes for isoquinolines catalyzed by palladium highlight the potential for creating materials with specific electronic or optical properties (Cho & Patel, 2006).

Safety And Hazards

Isoquinoline-4-carbaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

isoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQQJLYJLDQGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446531
Record name Isoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-4-carbaldehyde

CAS RN

22960-16-3
Record name Isoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-4-carbaldehyde
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Synthesis routes and methods I

Procedure details

n-Butyllithium in n-hexane (90 ml, 2.4 M) was added at room temperature to a mixture of 500 ml of anhydrous ether and 500 ml of tetrahydrofuran under nitrogen. The solution was cooled to -68° C. and there was added 20.8 g of 4-bromoisoquinoline portionwise over a period of 30 minutes while maintaining the temperature at about -67° C. When addition was complete, the dark brown solution was stirred at -68° C. for 30 minutes. Then, a solution of 73 g of dimethylformamide in 150 ml of tetrahydrofuran at -68° C. was added all at once. The temperature rose to -57° C. and the reaction turned lighter brown. The mixture was stirred in dry ice for 15 minutes and then 100 ml of chilled ethanol was added over a period of 5 minutes. This was followed by the addition of 100 ml of saturated ammonium chloride solution and then 100 ml of saturated aqueous sodium chloride solution. The solution was then warmed to room temperature, the layers separated and the aqueous layer was washed once with ether. The organic layers were combined and dried over sodium sulfate and the solvent was evaporated. The resulting orange-brown oil was then dried. The residue was recrystallized from ethanol to give 4-isoquinolinecarboxaldehyde melting at about 104°-105° C.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
73 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
20.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

n-Butyllithium (1.6 M in hexanes, 11.0 ml, 17.6 mmol) is added dropwise to a stirred solution of 4-bromoisoquinoline (3.02 g, 14.5 mmol) and anhydrous tetrahydrofuran (100 ml) at −78° C. under nitrogen. The reaction is stirred for 45 min at −78° C. and then dimethylformamide (6.0 ml, 77.5 mmol) is added. The reaction is then stirred for 3 h at −78° C. before it is quenched with water. The reaction is then poured into saturated sodium bicarbonate solution (200 ml) and extracted with ethyl acetate (100 ml×3). The ethyl acetate is washed with brine and dried over sodium sulfate. The sodium sulfate is filtered and the crude product is concentrated on a rotary evaporator. The crude product is purified by flash chromatography on silica gel eluting with 50% ethyl acetate/hexanes to yield (0.74 g, 33%) of isoquinoline-4-carboxaldehyde: mass spectrum (ion spray): m/z=158.1 (M+1).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
G Argiropoulos, LW Deady… - Australian Journal of …, 1991 - CSIRO Publishing
The synthesis of 3-amino-6-(p- methylphenoxy )isoquinoline-4-carbaldehyde in two steps from the corresponding ethyl ester is reported. Further ring annulations by Friedlander …
Number of citations: 9 www.publish.csiro.au
CX Liu, X Zhao, L Wang, ZC Yang - Microbial Pathogenesis, 2022 - Elsevier
Abstract Development of new drugs with novel mechanisms of action is required to combat the problem of drug-resistant Mycobacterium tuberculosis. The present investigation is aimed …
Number of citations: 3 www.sciencedirect.com
GP Jana, S Mukherjee, BK Ghorai - Synthesis, 2010 - thieme-connect.com
… [9] The Sonogashira coupling of chloride 10 with (trimethylsilyl)acetylene afforded 1-phenyl-3-(trimethylsilylethynyl)isoquinoline-4-carbaldehyde (11), which on treatment with the …
Number of citations: 10 www.thieme-connect.com
S Ulmschneider, U Müller-Vieira, CD Klein… - Journal of medicinal …, 2005 - ACS Publications
Elevated aldosterone levels are key effectors for the development and progression of congestive heart failure and myocardial fibrosis. Recently, we proposed inhibition of aldosterone …
Number of citations: 101 pubs.acs.org
DB Khadka, SH Yang, SH Cho, C Zhao, WJ Cho - Tetrahedron, 2012 - Elsevier
… Phenolic compound 25 was in turn formylated at C4 by Vilsmeier–Haack reaction to afford isoquinoline-4-carbaldehyde 13. Ultimately, 12-oxobenzo[c]phenanthridinones 12 were …
Number of citations: 30 www.sciencedirect.com
Z Khorsandi, SFM Metkazini, A Heydari, RS Varma - Molecular Catalysis, 2021 - Elsevier
An efficient, straightforward and high yield synthetic approach is described for the direct synthesis of diaryl ketones via the Csingle bondH bond activation of aldehydes using NiCu …
Number of citations: 5 www.sciencedirect.com
J Granifo, B Arévalo, R Gaviño, S Suárez… - … Section C: Structural …, 2016 - scripts.iucr.org
… Acetylpyridine (0.61 g 5.0 mmol) was added to a solution of isoquinoline-4-carbaldehyde (0.40 g, 2.5 mmol) in EtOH (20 ml) and the mixture was stirred for 15 min. KOH pellets (0.30 g, …
Number of citations: 1 scripts.iucr.org
R Jimmidi, S Chamakuri, S Lu, MN Ucisik… - Communications …, 2023 - nature.com
… Finally, the final benzimidazole CDD-1732 was delivered in a one-pot dithionate-mediated nitro reduction and condensation with isoquinoline-4-carbaldehyde. …
Number of citations: 1 www.nature.com
AV Tarasov, TA Volovnenko, RI Zubatyuk… - … Section E: Structure …, 2009 - scripts.iucr.org
… The title compound was synthesized by the reaction of 3-chloro-1-(2,3-dichlorophenyl)isoquinoline-4-carbaldehyde (1 mmol) with (5,6-dimethyl-1H-benzimidazol-2-yl)acetonitrile (1 …
Number of citations: 7 scripts.iucr.org
DR Goldberg, T Butz, MG Cardozo… - Journal of medicinal …, 2003 - ACS Publications
The tyrosine kinase p56lck (lck) is essential for T cell activation; thus, inhibitors of lck have potential utility as autoimmune agents. Our initial disclosure of a new class of lck inhibitors …
Number of citations: 53 pubs.acs.org

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